2-Bromo-3-methyl-2-cyclopenten-1-one
Description
Significance and Context within Organic Synthesis
The significance of 2-Bromo-3-methyl-2-cyclopenten-1-one in organic synthesis stems from the reactivity of its α,β-unsaturated ketone system and the presence of a vinyl bromide moiety. This combination allows for a variety of chemical transformations, making it a key intermediate in the synthesis of numerous organic compounds. Cyclopentenones, in general, are crucial structural motifs found in a wide array of natural products and biologically active molecules, including prostaglandins (B1171923) and certain antibiotics. acs.orgacs.org The ability to introduce substituents and build upon the cyclopentenone core is therefore of great interest to synthetic chemists.
The presence of the bromine atom at the 2-position activates the double bond for various reactions and also serves as a handle for cross-coupling reactions, allowing for the introduction of a wide range of organic substituents. This versatility has cemented the role of 2-halocyclopentenones as important synthons in the construction of complex molecular frameworks.
Role as a Precursor and Synthetic Intermediate
This compound serves as a precursor for a variety of more complex molecules. Its primary role is as an electrophilic building block. The carbon-carbon double bond can undergo conjugate addition reactions, and the carbon-bromine bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.
One of the most common synthetic routes to this compound involves the bromination of 3-methyl-2-cyclopenten-1-one (B1293772). Various brominating agents and conditions have been explored to achieve this transformation efficiently.
Table 1: Synthetic Approaches to this compound
| Precursor | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| 3-Methyl-2-cyclopenten-1-one | 1. 3,3-dimethyldioxirane, acetone (B3395972), 20°C, 8h; 2. Amberlyst 15, sodium bromide, acetone, 20°C, 12h | 96% | thieme-connect.com |
| 3-Methyl-2-cyclopenten-1-one | Bromine or sodium bromide, catalysts (e.g., FeBr₃ or Amberlyst 15), acetone or aqueous media | High selectivity | thieme-connect.com |
The resulting this compound can then be used in subsequent synthetic steps. For instance, it can be a starting point for the synthesis of natural products containing a substituted cyclopentane (B165970) or cyclopentenone ring system.
Historical Perspective on its Discovery and Early Research
The development of synthetic methods for cyclopentenones has been a long-standing area of research in organic chemistry. Seminal contributions, such as the Pauson-Khand reaction discovered in the early 1970s, provided a powerful tool for the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. scbt.comorganic-chemistry.org This and other cyclization strategies, like the Nazarov cyclization, laid the groundwork for accessing the core cyclopentenone structure. acs.org
The synthesis of specifically functionalized cyclopentenones, such as 2-halocyclopentenones, evolved from these foundational methods. The ability to introduce a halogen at the 2-position was a significant advancement, as it opened up new avenues for the further elaboration of the cyclopentenone scaffold.
While comprehensive reviews on the synthesis of chiral cyclopentenones have been published, detailing various methods from chemical resolution to asymmetric catalysis, the specific first synthesis of this compound is not prominently documented in early literature. acs.org However, a notable and efficient synthesis was reported in a 1999 publication in Tetrahedron Letters by Righi, Bovicelli, and Sperandio. Their method, which involves the epoxidation of 3-methyl-2-cyclopenten-1-one followed by a regio- and stereoselective opening of the epoxide with a bromide source, provided the target compound in high yield and has become a key reference for its preparation. thieme-connect.com This work represents a significant milestone in the practical synthesis of this valuable synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c1-4-2-3-5(8)6(4)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQAQVMJIDGQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403283 | |
| Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80963-36-6 | |
| Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 3 Methyl 2 Cyclopenten 1 One
Strategies for Carbon-Carbon Bond Formation
The foundational step in synthesizing 2-bromo-3-methyl-2-cyclopenten-1-one is the creation of its precursor, 3-methyl-2-cyclopenten-1-one (B1293772). The most prominent and effective method for constructing this five-membered ring is through an intramolecular aldol (B89426) condensation.
This reaction typically starts with a 1,4-dicarbonyl compound, specifically 2,5-hexanedione. libretexts.orgpressbooks.publibretexts.org Upon treatment with a base, an enolate is formed by the deprotonation of an α-carbon. This enolate then acts as a nucleophile, attacking the second carbonyl group within the same molecule. pressbooks.publibretexts.org This intramolecular cyclization results in a five-membered ring. Subsequent dehydration (elimination of a water molecule) of the resulting aldol addition product yields the α,β-unsaturated ketone, 3-methyl-2-cyclopenten-1-one. libretexts.org
The mechanism proceeds as follows:
Enolate Formation: A base abstracts a proton from one of the α-carbons of 2,5-hexanedione.
Intramolecular Attack: The resulting nucleophilic enolate attacks the electrophilic carbonyl carbon at the other end of the chain.
Cyclization: A five-membered ring intermediate is formed.
Dehydration: Elimination of water leads to the formation of a stable, conjugated double bond, yielding 3-methyl-2-cyclopenten-1-one.
The preference for the formation of a five-membered ring (cyclopentenone) over a strained three-membered ring is due to thermodynamic stability. libretexts.orgpressbooks.publibretexts.org The reaction steps are reversible, allowing an equilibrium to be established that strongly favors the less-strained cyclopentenone product. libretexts.orgpressbooks.pub Various catalysts, including solid base catalysts like lithium oxide on zirconia (Li₂O/ZrO₂), have been employed to optimize this transformation, particularly in vapor-phase reactions, achieving high conversion and selectivity. researchgate.net Another related classical method for synthesizing five-membered heterocyclic rings from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which further underscores the utility of this type of precursor. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Halogenation Pathways
Once the 3-methyl-2-cyclopenten-1-one scaffold is in place, the next critical step is the introduction of a bromine atom at the C2 position of the ring. This is achieved through carefully controlled bromination reactions.
The direct bromination of 3-methyl-2-cyclopenten-1-one is the most straightforward route to the target compound. The presence of the electron-donating methyl group at C3 and the electron-withdrawing carbonyl group directs the electrophilic attack of bromine to the C2 position of the double bond.
The synthesis of this compound is achieved by the selective bromination of 3-methyl-2-cyclopenten-1-one. The reaction involves an electrophilic attack by a bromine source on the electron-rich double bond of the cyclopentenone ring. The regioselectivity is controlled by the electronic effects of the existing substituents, leading to the substitution of a hydrogen atom with a bromine atom specifically at the C2 position.
Several brominating agents can be employed for this transformation, each with distinct advantages regarding handling, reactivity, and reaction conditions. The choice of reagent is crucial for achieving high yields and minimizing side products.
Molecular Bromine (Br₂): As a liquid, elemental bromine is a powerful and direct brominating agent. orgsyn.org It can be added to a solution of the cyclopentenone derivative, often in a solvent like dichloromethane (B109758) or methanol (B129727), to effect the bromination. orgsyn.orgdrugfuture.com However, its high reactivity and corrosive nature require careful handling.
N-Bromosuccinimide (NBS): NBS is a crystalline solid, making it a safer and more convenient alternative to liquid bromine. researchgate.net It is widely used for various bromination reactions, including the bromination of α,β-unsaturated ketones. nih.govnih.gov NBS provides a low, steady concentration of bromine in the reaction mixture, which can help prevent over-bromination and other side reactions. researchgate.net It can be used with a radical initiator or under photochemical conditions for allylic bromination, or with acid catalysis for α-bromination of carbonyls. researchgate.netquora.com
Pyridinium (B92312) Bromide Perbromide (PBPB): Also known as pyridinium tribromide, this reagent is a stable, crystalline solid that serves as another manageable source of electrophilic bromine. drugfuture.comwikipedia.org It is less hazardous than liquid bromine and is effective for the bromination of ketones. nordmann.globalresearchgate.net PBPB dissociates to provide one equivalent of bromine for the reaction. drugfuture.com
| Brominating Agent | Physical State | Key Advantages | Typical Reaction Solvents |
|---|---|---|---|
| Molecular Bromine (Br₂) | Liquid | High reactivity, direct source of Br₂ | Dichloromethane, Methanol, Acetic Acid |
| N-Bromosuccinimide (NBS) | Solid | Easier to handle, provides slow release of Br₂, high selectivity | Carbon Tetrachloride, Toluene, Diethyl Ether |
| Pyridinium Bromide Perbromide (PBPB) | Solid | Stable, non-volatile, convenient for small-scale reactions | Acetic Acid, Tetrahydrofuran |
The selectivity and efficiency of the bromination of 3-methyl-2-cyclopenten-1-one can be significantly influenced by the choice of catalyst and reaction medium. Acid catalysts are often employed to enhance the rate and selectivity of the reaction. For instance, the use of p-toluenesulfonic acid (PTSA) in conjunction with NBS has been shown to be effective for the α'-bromination of α,β-unsaturated ketones. nih.govnih.govacs.org Solid acid catalysts, such as silica-supported sodium hydrogen sulfate, can also facilitate the reaction with NBS, though sometimes requiring elevated temperatures. researchgate.net
The solvent medium plays a critical role. Polar solvents like methanol can influence the reaction pathway. Direct bromination of certain ketones in methanol can favor bromination at the less substituted α-carbon. orgsyn.org The choice of solvent must be carefully considered to ensure the desired regioselectivity for the C2 position of the cyclopentenone ring.
In some synthetic strategies for related α-bromo enones, a one-pot sequence involving both bromination and dehydrobromination is utilized. researchgate.net This process typically begins with the bromination of a saturated ketone or an enol ether. For cyclopentenone systems, a potential route could involve the dibromination of the saturated precursor, 3-methylcyclopentanone, followed by a base-induced double dehydrobromination.
A more direct and relevant sequence involves the addition of bromine across the double bond of 3-methyl-2-cyclopenten-1-one to form a vicinal dibromide intermediate. Subsequent treatment with a non-nucleophilic base, such as triethylamine, within the same reaction vessel can induce elimination of hydrogen bromide (HBr). researchgate.net This elimination regenerates the double bond, but with the bromine atom retained at the vinylic C2 position, yielding the final product, this compound. This one-pot approach enhances efficiency by reducing the number of separate workup and purification steps.
Bromination of Cyclopentenone Derivatives
Optimization of Reaction Conditions and Yields
The synthesis of this compound and its subsequent use in cross-coupling reactions have been the subject of optimization studies to maximize efficiency and product yields. A highly effective method for preparing the title compound involves a two-stage process starting from 3-methyl-2-cyclopenten-1-one. chemicalbook.com The first stage is an epoxidation reaction using 3,3-dimethyldioxirane in acetone (B3395972). chemicalbook.com The subsequent stage involves bromination with sodium bromide and the acid resin catalyst Amberlyst 15, which affords this compound in a high yield of 96%. chemicalbook.com
Once synthesized, this compound serves as a valuable building block in carbon-carbon bond-forming reactions. Researchers have particularly focused on optimizing the conditions for the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction couples the alkenyl bromide with various potassium alkyltrifluoroborates to create more complex molecules. nih.gov
Initial optimization efforts for the coupling of this compound with potassium 6-(benzoyloxy)hexyltrifluoroborate involved screening several palladium(0) precatalysts and bases. nih.gov The study found that the choice of catalyst, ligand, and base significantly impacts the reaction yield. For instance, using Pd(OAc)₂ with P(t-Bu)₃ as a ligand and K₂CO₃ as the base resulted in a 74% yield, whereas switching the ligand to PCy₃ improved the yield slightly. nih.gov The highest yields were often achieved with specific combinations of palladium catalysts and phosphine (B1218219) ligands. nih.gov Yields for Suzuki-Miyaura cross-coupling reactions have been reported to range from 49% to as high as 95%, depending on the specific reactants and optimized conditions.
Table 1: Optimization of Suzuki-Miyaura Coupling of this compound nih.gov
All reactions were carried out using 0.10 mmol of this compound and 0.11 mmol of potassium (6-benzoyloxy)hexyltrifluoroborate (1).
| Entry | Pd Precatalyst (mol %) | Ligand (mol %) | Base (3.0 equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | THF | 7 | 74 |
| 2 | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ | THF | 7 | 78 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₂CO₃ | THF | 7 | 79 |
| 4 | Pd(OAc)₂ (4) | PCy₃ (8) | Cs₂CO₃ | THF | 3 | 93 |
| 5 | PdCl₂(dppf)₂·CH₂Cl₂ (5) | - | Cs₂CO₃ | THF | 20 | 58 |
Further studies have demonstrated the versatility of this coupling reaction with a range of potassium alkyltrifluoroborates, successfully producing compounds like 2-ethyl-3-methylcyclopent-2-enone and 2-(5-bromopentyl)-3-methylcyclopent-2-enone in high yields of 83% and 69%, respectively. nih.gov
Advanced Approaches to Functionalized α-Bromo-α,β-Cyclopentenones
The synthesis of functionalized α-bromo-α,β-cyclopentenones is crucial for accessing a diverse range of complex molecular architectures. Advanced methodologies focus on both the direct bromination of pre-functionalized cyclopentenones and the construction of the functionalized ring system itself.
A direct and effective method involves the conversion of functionalized α,β-cyclopentenones into their corresponding α-bromoenones using pyridinium bromide perbromide. tandfonline.com This reaction is conducted in the presence of excess pyridine, which facilitates the selective α-bromination. tandfonline.com
Other sophisticated strategies construct the functionalized cyclopentenone core prior to a potential bromination step. One such method is the redox-relay Heck reaction, which allows for the desymmetrization of cyclic enones to produce γ-functionalized cyclopentenones. nih.gov This approach provides a direct route to optically active, γ-substituted cyclopentenones, which are valuable precursors in the pharmaceutical industry. nih.gov
The synthesis of γ-functionalized cyclopentenones can also be achieved through a multi-step sequence starting with the conjugate addition of primary nitroalkanes to α,β-unsaturated ketones. nih.gov The resulting nitroketone intermediates can then be converted into 1,4-diketones via the Nef reaction, which subsequently undergo an intramolecular cyclization in a basic medium to yield the desired functionalized cyclopentenones. nih.gov These products can then be subjected to bromination to install the α-bromo substituent. Similarly, metalloenolates derived from α,β-unsaturated α-diketones can undergo cyclization to form α-hydroxy cyclopentenones, which serve as versatile intermediates for further functionalization, including bromination. nih.gov
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a powerful and environmentally friendly alternative to traditional solvent-based synthesis. hokudai.ac.jpyoutube.com This approach, often employing techniques like ball milling, can lead to solvent-free, high-efficiency reactions with unique selectivities that are sometimes unattainable in solution. hokudai.ac.jpcapes.gov.br The strong agitation and grinding in a ball mill can enable transformations in the solid state, significantly reducing solvent waste and energy consumption. hokudai.ac.jpyoutube.com
While the direct mechanochemical synthesis of this compound has not been extensively documented, the principles of this methodology have been successfully applied to related transformations. For instance, a solvent-less and catalyst-free mechanochemical protocol has been developed for the synthesis of α-halo alkylboronic esters. nih.gov This process involves a multicomponent coupling of aryl diazonium salts, alkenes, and a simple metal halide under ball-milling conditions. nih.gov The mechanical force itself facilitates the generation of aryl radicals from the diazonium salt, bypassing the need for an external chemical initiator. nih.gov
The success of mechanochemistry in synthesizing other α-halo compounds suggests its high potential for the synthesis of α-bromoenones like this compound. hokudai.ac.jpnih.gov Such an approach would offer a greener, more efficient, and potentially scalable route for producing these important synthetic intermediates. rsc.org The continued development of mechanochemical methods promises to contribute not only to basic science but also to the creation of environmentally benign processes for producing fine chemicals and pharmaceuticals. hokudai.ac.jp
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Methyl 2 Cyclopenten 1 One
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom attached to the sp²-hybridized carbon of the cyclopentenone ring is susceptible to nucleophilic substitution, primarily through metal-catalyzed cross-coupling reactions.
The bromine atom on the 2-bromo-3-methyl-2-cyclopenten-1-one can be displaced through reaction with organolithium reagents. For instance, reaction with methyllithium (B1224462) (MeLi) followed by treatment with methyl iodide (MeI) results in the formation of 2-bromo-3-methoxy-1,3-dimethylcyclopentene with a yield of 85%. The proposed mechanism involves a 1,2-addition of the methyllithium to the carbonyl group, which is then followed by the alkylation of the resulting enolate with methyl iodide.
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and analogues of this compound are suitable substrates for these transformations. nih.govbrynmawr.edu The Stille reaction, which couples an organotin compound with an organic halide, is a notable example. wikipedia.orgharvard.edu
The general mechanism for palladium-catalyzed cross-coupling reactions like the Stille coupling involves a catalytic cycle: wikipedia.orglibretexts.org
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X), in this case, a bromo-enone, to form a Pd(II) complex.
Transmetalation: The organotin reagent (R²-SnBu₃) transfers its organic group to the palladium complex, displacing the halide.
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. wikipedia.org
While specific examples detailing the Stille coupling of this compound are not prevalent, the reactivity of similar bromo-enone systems is well-documented. researchgate.net For instance, various aryl bromides can be successfully coupled with cyclic enones using a palladium acetate (B1210297) catalyst. researchgate.net The choice of ligands and additives, such as copper(I) iodide, can significantly accelerate these reactions. harvard.edu
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Analogous Systems
| Reactant 1 (Bromo-alkene) | Reactant 2 (Organometallic) | Catalyst/Conditions | Product | Reference |
| Aryl Bromide | Cyclopent-2-en-1-one | Pd(OAc)₂, KF, DMF | 3-Arylcycloalk-2-en-1-one | researchgate.net |
| Bromo-naphthalene derivative | Various organometallics | Palladium catalyst | Diverse library of naphthalene (B1677914) derivatives | nih.gov |
| Aryl Halide | Organostannane | Pd(0) catalyst | Coupled biaryl or vinyl-aryl product | wikipedia.org |
Electrophilic Reactivity of the α,β-Unsaturated Carbonyl System
The conjugated system in this compound provides two main sites for electrophilic attack: the carbonyl carbon and the β-carbon of the double bond. nih.gov
The double bond in the cyclopentenone ring can undergo electrophilic attack by oxidizing agents. This can lead to the formation of various oxidized products, such as epoxides or, with stronger oxidizing agents, cleavage of the ring to form dicarboxylic acids. The presence of the electron-withdrawing bromine atom and the carbonyl group influences the electron density of the double bond, affecting its reactivity toward electrophiles. researchgate.net
The α,β-unsaturated carbonyl moiety is a classic Michael acceptor, susceptible to conjugate addition (1,4-addition) by nucleophiles. rsc.orglibretexts.org Thiols and their corresponding thiolates are effective nucleophiles for this type of reaction. nih.gov
In the case of α-bromo-2-cyclopentenone, a related compound, studies have shown that thiols readily undergo conjugate addition. nih.gov The mechanism is believed to involve the initial 1,4-addition of the thiol to the enone system. nih.gov This is followed by an intramolecular displacement of the bromide ion by the sulfur atom, leading to the formation of a reactive episulfonium ion intermediate. nih.govnih.gov This intermediate can then react with other nucleophiles. nih.gov
Table 2: Reactivity of α,β-Unsaturated Carbonyls
| Reaction Type | Nucleophile | Key Intermediate/Product | Reference |
| Michael Addition | Thiols | Thiol-adduct, Episulfonium ion | nih.govnih.gov |
| General Conjugate Addition | Amines, Alkoxides, Cyanide | 1,4-adduct | rsc.org |
Intramolecular Rearrangements and Isomerization Pathways
While specific studies on the intramolecular rearrangements of this compound are limited, related systems demonstrate the potential for such transformations. For example, cascade reactions involving Michael addition followed by intramolecular cyclization and rearrangement are known for similar cyclopentene (B43876) precursors. acs.org These complex sequences can lead to the formation of new ring systems. For instance, a proposed mechanism for the reaction of conjugated dieneimines with α-halomalonates involves a sequence of Michael addition, cyclopropanation, isomerization, and ring-opening of a cyclopropane (B1198618) intermediate, ultimately leading to a functionalized cyclopentene. acs.org Such pathways highlight the potential for this compound to undergo complex, multi-step transformations under specific reaction conditions.
Thermal Decomposition Studies and Radical Pathways (contextual from similar compounds)
While specific thermal decomposition studies on this compound are not extensively documented in publicly available literature, the thermal behavior of this compound can be inferred by examining studies on related cyclopentenone and brominated organic molecules. The pyrolysis of such compounds typically proceeds through complex reaction networks involving unimolecular decompositions and radical chain mechanisms.
The thermal decomposition of the parent compound, 2-cyclopentenone, has been investigated, providing a foundational understanding of the potential pathways. acs.org Studies on 2-cyclopentenone pyrolysis have identified major products including carbon monoxide, ketene (B1206846), propenylketene, vinylacetylene, ethylene, and acetylene. acs.org The formation of these products is rationalized through several decomposition channels. One proposed mechanism involves a unimolecular pathway with the simultaneous rupture of C-C bonds, potentially forming a high-energy cyclopropenone intermediate that further breaks down. acs.org Another significant pathway involves H-atom migration, leading to various ketene derivatives. acs.org
In the case of this compound, the presence of a bromine atom and a methyl group would introduce additional and likely dominant reaction pathways. The C-Br bond is significantly weaker than the C-C and C-H bonds within the ring, suggesting that its homolytic cleavage would be a primary initiation step at elevated temperatures, forming a vinyl radical and a bromine radical.
Potential Radical Pathways:
C-Br Bond Homolysis: The initial and most probable step in the thermal decomposition would be the cleavage of the C-Br bond, given its lower bond dissociation energy compared to other bonds in the molecule. This would generate a 3-methyl-2-cyclopenten-1-on-2-yl radical and a bromine atom (Br•).
Hydrogen Abstraction: The highly reactive bromine radical can then abstract a hydrogen atom from another molecule of the parent compound or from other hydrocarbon species present in the pyrolysis environment. Abstraction from the methyl group or the allylic C-H bonds of the cyclopentenone ring are plausible pathways.
Radical Propagation: The cyclopentenonyl radical formed can undergo further reactions, such as ring-opening, decarbonylation (loss of CO), or fragmentation, propagating the radical chain. The pyrolysis of cyclopentanone (B42830), a related saturated cyclic ketone, has been shown to be dominated by radical-involved pathways, with H-atom radicals playing a major role in the decomposition process. researchgate.netlibretexts.org
Influence of Substituents: The methyl group at the C3 position can influence the stability of the initially formed vinyl radical and subsequent intermediates. It can also serve as a site for hydrogen abstraction.
| Bond Type | Location in Compound | Relative Bond Dissociation Energy | Plausible Role in Thermal Decomposition |
| C-Br | Vinylic position (C2) | Low | Primary site for homolytic cleavage, initiating radical pathways. |
| C-C (ring) | Cyclopentenone ring | High | Ring opening, fragmentation following initial radical formation. |
| C=C | Between C2 and C3 | Very High | Unlikely to be the initial site of cleavage. |
| C=O | Carbonyl group | Very High | Decarbonylation can occur in radical intermediates. |
| C-H (methyl) | C3 substituent | Moderate | Site for hydrogen abstraction by radicals (e.g., Br•). |
| C-H (ring) | Allylic positions | Moderate | Site for hydrogen abstraction by radicals. |
This interactive table is based on general principles of chemical bonding and reactivity.
Chemo-, Regio- and Stereoselectivity in Reactions Involving the Compound
The reactivity of this compound is governed by the interplay of its functional groups: the α,β-unsaturated ketone, the vinylic bromide, and the allylic methyl group. This arrangement allows for a variety of chemical transformations, with the outcome often determined by the specific reagents and reaction conditions, leading to considerations of chemoselectivity, regioselectivity, and stereoselectivity.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, a key chemoselective challenge would be in reactions like palladium-catalyzed cross-couplings (e.g., Suzuki or Heck reactions). In such cases, the vinylic C-Br bond is the expected site of reaction. A successful chemoselective reaction would involve the coupling partner reacting exclusively at the C-Br bond without engaging the enone system. For instance, in a Suzuki coupling, an organoboron reagent would be expected to displace the bromide to form a new C-C bond at the C2 position, leaving the carbonyl and the double bond intact.
Regioselectivity: This describes the preference for reaction at one position over another. For this compound, regioselectivity is a major consideration in addition reactions to the enone system. Nucleophiles can potentially attack at the carbonyl carbon (1,2-addition) or at the β-carbon of the double bond (1,4-addition or conjugate addition).
Studies on similar α-bromo-α,β-unsaturated cyclopentenones have shown that the nature of the nucleophile plays a crucial role in determining the regioselectivity. rsc.org
Hard nucleophiles , such as organolithium reagents, tend to favor 1,2-addition , attacking the electrophilic carbonyl carbon.
Soft nucleophiles , like organocuprates (Gilman reagents), preferentially undergo 1,4-addition , attacking the β-carbon. rsc.orgmasterorganicchemistry.com
The table below illustrates this principle with findings from related systems.
| Nucleophile Type | Example Reagent | Predominant Site of Attack | Type of Addition |
| Hard | Methyllithium | Carbonyl Carbon (C1) | 1,2-Addition |
| Soft | Lithium dimethylcuprate | β-Carbon (C4) | 1,4-Addition |
| Intermediate | Cyanomethyllithium | Mixture, favoring 1,2-addition | Both 1,2- and 1,4-Addition |
This interactive table is based on data from studies on α-substituted cyclopentenones. rsc.org
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. While this compound itself is achiral, reactions such as conjugate addition can create new stereocenters, making stereoselectivity an important aspect. For example, the 1,4-addition of a nucleophile to the enone system can generate a new stereocenter at the C4 position. The facial selectivity of this attack (i.e., whether the nucleophile adds to the top or bottom face of the planar enone system) will determine the stereochemical outcome.
In the Michael-type addition of benzenethiol (B1682325) to 2-methyl-2-cyclopenten-1-one, a closely related compound, the reaction proceeds with high stereoselectivity. nih.gov The initial product formed under kinetic control is the cis adduct, resulting from an anti-addition of the nucleophile and a proton across the double bond. nih.gov However, given prolonged reaction times, this can isomerize to the more thermodynamically stable trans adduct. nih.gov For this compound, the stereochemical course of such additions would be influenced by the steric hindrance posed by the methyl and bromo groups, potentially directing the incoming nucleophile to the less hindered face of the cyclopentenone ring.
Utility in Complex Molecule and Natural Product Synthesis
2-Bromo-3-methyl-2-cyclopenten-1-one as a Versatile Building Block
This compound serves as a valuable building block in organic synthesis, primarily in the construction of more complex molecules. Its utility stems from the multiple reactive sites within its compact five-membered ring structure. The presence of the bromo substituent on the double bond, adjacent to a methyl group and a carbonyl group, allows for a range of subsequent chemical modifications. This makes it a useful starting material or intermediate for creating sophisticated molecular frameworks.
| Property | Value |
| CAS Number | 80963-36-6 |
| Molecular Formula | C₆H₇BrO |
| Molecular Weight | 175.02 g/mol |
| Physical Form | Solid |
| Melting Point | 53-56 °C |
Cycloaddition Reactions (e.g., Diels-Alder reactions with analogues)
Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. researchgate.net The electron-deficient nature of α,β-unsaturated ketones, like the cyclopentenone core, makes them effective dienophiles.
While direct examples with this compound are specific, closely related analogues demonstrate this reactivity. For instance, Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, a similar brominated cyclopentenone, readily participates in [4+2] cycloaddition reactions. researchgate.net The presence of electron-withdrawing groups, such as the ketone and ester in this analogue, enhances the reactivity of the dienophile. researchgate.net This principle extends to this compound, whose electrophilic double bond is well-suited for reacting with electron-rich dienes to construct bicyclic systems.
Other forms of cycloadditions, such as the [2+2+1] Pauson-Khand reaction, are fundamental in constructing cyclopentenone rings from an alkyne, an alkene, and carbon monoxide, highlighting the importance of this structural motif in synthetic strategies. wikipedia.orgnumberanalytics.comorganic-chemistry.org Additionally, [3+2] cycloadditions involving different precursors are a key method for building five-membered heterocyclic rings. nih.gov
Annulation Strategies (e.g., Enantiodirected Cyclopentenone Annulation)
Annulation, or ring-forming, strategies are central to the synthesis of polycyclic compounds. The Robinson annulation is a classic and powerful method for creating a six-membered ring onto a ketone. wikipedia.orgmasterorganicchemistry.com This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orglibretexts.org A ketone substrate is first deprotonated to form an enolate, which then acts as a nucleophile in a Michael reaction with an α,β-unsaturated ketone. wikipedia.org The resulting 1,5-diketone intermediate then undergoes an internal aldol condensation to close the ring, which typically dehydrates to yield a cyclohexenone product. libretexts.org
In this context, this compound or a derivative could potentially act as the enolate precursor (the Michael donor) after deprotonation at the C-5 position, allowing for the construction of fused ring systems. The Robinson annulation is a cornerstone in the synthesis of steroids and other natural products, making its potential application with this building block significant. wikipedia.orgresearchgate.net
Another powerful annulation for building cyclopentanoid structures is the Pauson-Khand reaction. This cobalt-mediated [2+2+1] cycloaddition combines an alkene, an alkyne, and carbon monoxide to directly form a cyclopentenone ring. nih.govthieme-connect.de While this reaction synthesizes the cyclopentenone core rather than using it as a starting material, it is a key strategy in the total synthesis of complex molecules containing this ring system. nih.gov
Key Intermediate in Total and Formal Total Syntheses of Natural Products
The cyclopentenone ring is a core feature of many cyclopentanoid natural products. The synthesis of these molecules often relies on building blocks that can be elaborated into the final complex structure. Brominated cyclopentenone derivatives are valuable in this regard. For example, a synthetic route toward the antibiotic pentenomycin, a cyclopentanoid natural product, involves intermediates derived from substituted cyclopentenones. This highlights the utility of such scaffolds in achieving the synthesis of bioactive compounds.
The total synthesis of steroids relies heavily on methods that can construct the characteristic four-ring steroidal nucleus. The Robinson annulation is a key reaction in this field, famously used to build the cyclohexenone rings that are part of the steroidal framework. wikipedia.orgresearchgate.net For example, the Wieland-Miescher ketone, a foundational building block for many steroid syntheses, is the product of a Robinson annulation. wikipedia.org Given that this compound is a substituted ketone, it represents a potential starting point for annulation sequences leading to functionalized steroid precursors. The synthesis of C-10 methylated steroids has been achieved through the annulation of diones with molecules like methyl vinyl ketone, demonstrating the power of this approach. researchgate.net
The construction of polycyclic aromatic hydrocarbons (PAHs) and heterocycles can be achieved through various synthetic strategies, including cycloaddition and annulation reactions. researchgate.net A common method for synthesizing PAHs is the Diels-Alder reaction followed by an aromatization step. A substituted cyclopentenone, acting as the dienophile, can react with a diene to form a bicyclic system that, upon further transformation (e.g., dehydration or dehydrogenation), can lead to an aromatic ring fused to the original cyclopentane (B165970) structure. researchgate.netrsc.org
Furthermore, bromo-ketonic compounds can serve as precursors for other reactive intermediates used in the synthesis of heterocycles. For instance, related brominated ketones can be used to synthesize substituted cyclopropenones, which in turn react to form various heterocyclic systems. nih.gov This suggests that this compound could be a viable starting material for multi-step syntheses of complex heterocyclic molecules.
Molecular Mechanisms of Biological Interactions of 2 Bromo 3 Methyl 2 Cyclopenten 1 One
Investigation of Molecular Targets and Pathways
Research into the biological activity of α-haloacrolyl-containing molecules, using α-bromo-2-cyclopentenone as a model for compounds like 2-Bromo-3-methyl-2-cyclopenten-1-one, reveals that DNA is a primary molecular target. nih.gov While relatively stable in the extracellular environment, these compounds can undergo biotransformation upon entering a cell, turning into reactive intermediates that covalently modify DNA. nih.gov This process of bioactivation is fundamental to understanding their cytotoxic and mutagenic effects. The key pathway involves a series of chemical reactions initiated by endogenous thiols, leading to DNA alkylation. nih.gov The sequence specificity of this DNA damage, particularly at deoxyguanosine residues, has been a focus of investigation. nih.gov
Bioactivation by Endogenous Biological Thiols
The biological activity of the α-haloacrolyl moiety is critically dependent on its activation by intracellular thiols. nih.gov This bioactivation transforms the relatively stable parent compound into a highly reactive DNA-alkylating agent. nih.gov This multi-step process is detailed below.
Conjugate Addition of Thiols to the α-Haloacrolyl Moiety
The initial step in the bioactivation cascade is the conjugate addition of biological thiols to the α-haloacrolyl structure. nih.gov Common low molecular weight thiols such as cysteine and glutathione, as well as thiol-containing peptides, can readily perform this addition. nih.gov This reaction targets the carbon-carbon double bond of the cyclopentenone ring, which is made electrophilic by the adjacent carbonyl group. nih.gov
Intramolecular Displacement of Bromide
Following the initial thiol addition, the resulting intermediate undergoes a rapid intramolecular cyclization. nih.gov In this step, the newly attached sulfur atom acts as a nucleophile, attacking the carbon atom that bears the bromine atom. This results in the displacement of the bromide ion. nih.gov
Formation of DNA-Alkylating Episulfonium Ion Intermediates
The intramolecular displacement of the bromide ion leads to the formation of a highly strained, three-membered ring containing a positively charged sulfur atom, known as an episulfonium ion. nih.govnih.gov This episulfonium ion is a potent electrophile and is the ultimate DNA-alkylating species. nih.gov The formation of this reactive intermediate is a crucial step, as it unmasks the DNA-damaging potential of the parent compound. nih.gov The transient nature of episulfonium ions makes them effective alkylating agents in the cellular environment. nih.gov
Production of Labile Lesions at Deoxyguanosine Residues on DNA
Once formed, the episulfonium ion intermediate reacts with DNA. nih.gov The reaction specifically targets the N7 position of deoxyguanosine residues, leading to the formation of unstable, or labile, DNA adducts. nih.gov The sequence specificity and the influence of salt concentration on this reaction are consistent with the involvement of a charged episulfonium ion intermediate. nih.gov Mass spectrometry has been used to characterize the resulting alkylated guanine (B1146940) residues from the reaction of the thiol-activated compound with duplex DNA. nih.gov
Relevance to Mechanistic Understanding of Cytotoxic and Mutagenic α-Haloacrolyl Compounds
The mechanistic pathway elucidated for α-bromo-2-cyclopentenone provides significant insight into the broader class of compounds containing the α-haloacrolyl moiety. nih.gov This structural motif is present in a variety of biologically active molecules, including:
Cytotoxic Natural Products : Such as clionastatin B, bromovulone III, and discorahabdins A, B, and C. nih.gov
Mutagens : Including 2-bromoacrolein (B81055) and 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen found in chlorinated drinking water. nih.gov
Anticancer Drug Candidates : Notably brostallicin (B1236568) and PNU-151807. nih.gov
Understanding that these diverse compounds can be bioactivated by a common thiol-dependent pathway to form DNA-alkylating episulfonium ions is crucial for toxicology and medicinal chemistry. It provides a unified molecular basis for the biological activity observed across this class of cytotoxic, mutagenic, and therapeutic agents. nih.gov
Role as a Chemical Probe in Enzyme and Receptor Studies
The chemical structure of this compound, featuring an α,β-unsaturated carbonyl system, positions it as a potential tool for investigating the structure and function of biological macromolecules. This section explores its theoretical and potential applications as a chemical probe, drawing parallels with structurally related compounds that have been extensively studied.
The core reactivity of this compound lies in its electrophilic nature. The electron-withdrawing effect of the carbonyl group, combined with the presence of a bromine atom on the double bond, creates two potential sites for nucleophilic attack. This dual reactivity allows it to act as a covalent probe, forming stable bonds with specific amino acid residues within enzymes and receptors. Such interactions can be instrumental in identifying and characterizing active sites, allosteric sites, and binding pockets.
While direct research on this compound as a chemical probe is limited in publicly available literature, the behavior of similar cyclopentenone-containing molecules provides a strong framework for its potential applications. For instance, cyclopentenone prostaglandins (B1171923) are well-documented for their ability to form covalent adducts with proteins. nih.govnih.gov These prostaglandins can interact with and modulate the function of key signaling proteins, such as the transcription factor NF-κB, by covalently modifying cysteine residues within the protein structure. nih.gov This interaction is a classic example of Michael addition, a reaction characteristic of α,β-unsaturated carbonyl compounds.
Given its structural features, this compound is expected to exhibit similar reactivity towards nucleophilic amino acid residues, particularly cysteine. The thiol group of a cysteine residue can act as a nucleophile, attacking the electrophilic carbon of the cyclopentenone ring. This would result in the formation of a stable carbon-sulfur bond, effectively tethering the small molecule to the protein. This covalent modification can lead to the inhibition of an enzyme's catalytic activity or alter the signaling function of a receptor.
The use of such electrophilic probes is a valuable strategy in chemical biology for "activity-based protein profiling" (ABPP). In this approach, a reactive probe is used to label a specific class of enzymes, allowing for their identification, and the study of their activity in complex biological systems. The reactivity of the probe can be tuned by altering its chemical structure. In the case of this compound, the presence of the bromine atom and the methyl group can influence its selectivity and reactivity towards different protein targets.
Interactive Data Table: Potential Interactions of this compound as a Chemical Probe
The following table is a predictive summary based on the known reactivity of the cyclopentenone scaffold and related α,β-unsaturated carbonyl compounds. Direct experimental data for this compound is not extensively available in the current body of scientific literature.
| Potential Target Class | Predicted Mechanism of Interaction | Key Amino Acid Residue(s) | Potential Outcome of Interaction | Rationale Based on Related Compounds |
|---|---|---|---|---|
| Cysteine Proteases | Covalent modification via Michael addition | Cysteine | Irreversible enzyme inhibition | Cyclopentenone prostaglandins are known to covalently modify and inhibit proteins through cysteine residues. |
| Kinases | Covalent modification of active site or allosteric cysteine residues | Cysteine | Inhibition of kinase activity | Many kinase inhibitors utilize an electrophilic warhead to target cysteine residues. |
| Transcription Factors (e.g., NF-κB) | Covalent adduction to critical cysteine residues | Cysteine | Inhibition of DNA binding and modulation of gene expression | 15-deoxy-Δ(12,14)-prostaglandin J(2) (a cyclopentenone) inhibits NF-κB by modifying a key cysteine. nih.gov |
Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Bromo-3-methyl-2-cyclopenten-1-one. It provides detailed information about the chemical environment of individual atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for determining the basic structure of the compound.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the methyl group protons and the two methylene (B1212753) groups in the cyclopentenone ring. The methyl protons would appear as a singlet, while the two sets of methylene protons (at C4 and C5) would likely present as multiplets due to their diastereotopic nature and coupling with each other. For a related compound, 1-bromo-2-methylpropane, the protons on the carbon adjacent to the bromine atom show a specific chemical shift, which can be used to estimate the shifts in the target molecule. docbrown.info
¹³C NMR: The ¹³C NMR spectrum would show six distinct resonances corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C1) would appear at a low field (downfield), typically in the range of 190-210 ppm. The sp² hybridized carbons of the double bond (C2 and C3) would also have characteristic shifts, with the bromine-substituted carbon (C2) being significantly affected. The sp³ hybridized carbons of the methylene groups and the methyl group would appear at a higher field (upfield). For comparison, in 2-bromobutane, the carbon attached to the bromine atom shows a distinct chemical shift that helps in its identification. docbrown.info
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the assignments made from 1D spectra.
COSY: A COSY spectrum would reveal correlations between the protons on the adjacent C4 and C5 methylene groups, confirming their connectivity within the ring.
HSQC: An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C resonances.
| Predicted ¹H NMR Data for this compound | |||
| Proton Group | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Methyl (CH₃) | ~2.0 | Singlet (s) | 3H |
| Methylene (C4-H₂) | ~2.4-2.6 | Multiplet (m) | 2H |
| Methylene (C5-H₂) | ~2.7-2.9 | Multiplet (m) | 2H |
| Predicted ¹³C NMR Data for this compound | |
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C1 (C=O) | ~195-205 |
| C2 (C-Br) | ~125-135 |
| C3 (C-CH₃) | ~150-160 |
| C4 (CH₂) | ~30-40 |
| C5 (CH₂) | ~35-45 |
| Methyl (CH₃) | ~15-25 |
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. youtube.com By acquiring spectra at various time intervals, the consumption of reactants and the formation of products can be quantified. youtube.com For instance, in the synthesis of this compound from 3-methyl-2-cyclopenten-1-one (B1293772), ¹H NMR can track the disappearance of the vinylic proton signal of the starting material and the appearance of the product's characteristic signals. chemicalbook.com This allows for the optimization of reaction conditions such as temperature and reaction time.
Furthermore, NMR can be instrumental in confirming mechanistic pathways. For example, in reactions involving carbocation intermediates, such as certain elimination or substitution reactions, the detection of rearranged products by NMR can provide evidence for a specific mechanism, like an E1 or SN1 pathway. youtube.compearson.com The presence or absence of specific intermediates or byproducts, as observed in the NMR spectrum, can help to either support or refute a proposed reaction mechanism.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the region of 1700-1720 cm⁻¹. The C=C double bond of the α,β-unsaturated system gives rise to a stretching vibration around 1640-1660 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, usually between 500 and 600 cm⁻¹. For the parent compound, 3-methyl-2-cyclopenten-1-one, the C=O stretch is a prominent feature in its IR spectrum. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, often shows a strong signal in the Raman spectrum. For the related 2-cyclopenten-1-one, Raman spectra have been used to identify key vibrational modes. chemicalbook.com
| Characteristic IR Absorption Bands for this compound | ||
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1700 - 1720 | Strong |
| C=C Stretch (Alkene) | 1640 - 1660 | Medium |
| C-H Stretch (sp³ CH₂/CH₃) | 2850 - 3000 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Weak |
Mass Spectrometry in Elucidating Reaction Products and Metabolites
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₇BrO), the mass spectrum would show a characteristic molecular ion peak (M⁺). scbt.comnih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation patterns observed in the mass spectrum provide structural information. Common fragmentation pathways for this molecule could include the loss of a bromine radical (•Br), a carbon monoxide molecule (CO), or a methyl radical (•CH₃). The analysis of these fragment ions helps to piece together the structure of the molecule and confirm the identity of reaction products. For example, the mass spectrum of the related compound cis-Jasmone shows characteristic fragmentation that helps in its identification. nist.gov
X-ray Crystallography for Solid-State Structural Characterization (on analogues or derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound itself may not be widely available, analysis of its derivatives or structurally similar compounds provides valuable insights into its molecular geometry.
Studies on related cyclopentenone derivatives show that the five-membered ring typically adopts a non-planar "envelope" conformation to minimize ring strain. In this conformation, four of the carbon atoms lie in a plane, while the fifth is out of the plane. The α,β-unsaturated ketone part of the molecule tends to be planar due to the sp² hybridization of the carbons. Crystallographic data provide precise measurements of bond lengths and angles.
| Estimated Bond Parameters in this compound (based on analogues) | |
| Bond | Typical Length (Å) |
| C=O | ~1.22 |
| C=C | ~1.34 |
| C-C (ring) | ~1.46 - 1.57 |
| C-Br | ~1.88 - 1.90 |
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental data. Theoretical calculations can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles, which can be compared with X-ray data.
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and Raman spectra. Comparing these calculated spectra with experimental ones can aid in the assignment of complex spectra. Studies on related molecules like (R)-3-methylcyclopentanone have successfully used DFT calculations to assign vibrational modes. researchgate.net
Analyze Electronic Structure: Generate molecular orbital diagrams and electrostatic potential maps. These analyses provide insight into the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Elucidate Reaction Mechanisms: Model reaction pathways, calculate activation energies, and determine the structures of transition states and intermediates. This can help to understand why certain products are formed preferentially in a reaction.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the geometric and electronic properties of molecular systems. For this compound, DFT calculations are employed to determine the most stable conformation (geometry optimization) and to analyze its electronic structure, providing a theoretical foundation for understanding its reactivity and spectroscopic behavior.
Theoretical calculations can optimize molecular geometries, yielding precise data on bond lengths and angles. While specific crystallographic data for this compound is limited in published literature, DFT methods can provide highly accurate predictions. Studies on structurally similar halogenated cyclopentenones have utilized DFT calculations, such as at the B3LYP-D3 level of theory, to determine optimized geometries. These computational approaches help to validate and supplement experimental data.
Based on analyses of related cyclopentenone structures, typical bond lengths can be estimated. The C=C double bond is anticipated to be considerably shorter than the C-C single bonds within the five-membered ring. The carbonyl (C=O) bond possesses a characteristic length reflecting its double bond character, while the C-Br bond length is also a key structural parameter.
Table 1: Predicted Bond Lengths in this compound Based on DFT Calculations and Comparison with Analogous Structures This table is interactive. Click on the headers to sort the data.
| Bond Type | Predicted Bond Length (Å) | Structural Context |
|---|---|---|
| C=O (C1) | ~1.221 | Carbonyl group |
| C1-C2 | ~1.464 | Single bond adjacent to carbonyl |
| C2=C3 | ~1.344 | Endocyclic double bond |
| C3-C4 | ~1.540 | Single bond |
| C4-C5 | ~1.575 | Single bond |
| C5-C1 | ~1.528 | Single bond adjacent to carbonyl |
DFT also provides insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is vital for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy : Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts can be calculated using DFT methods. For this compound, predictions would anticipate a vinyl proton signal and a methyl group resonance in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon is expected at a characteristic downfield shift, with the brominated vinylic carbon also being readily identifiable.
IR Spectroscopy : Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. Theoretical calculations can predict the vibrational spectrum, showing a strong absorption band for the C=O stretch and a characteristic C-Br stretching frequency.
Mass Spectrometry (MS) : While not directly calculated by DFT in the same manner as NMR or IR, fragmentation patterns in mass spectrometry can be rationalized by considering the stability of potential fragment ions, which can be assessed computationally. The molecular ion peak would be expected at m/z 175, with a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) confirming the presence of a single bromine atom.
Table 2: Predicted Spectroscopic Data for this compound This table is interactive. Click on the headers to sort the data.
| Spectroscopy Type | Predicted Parameter | Signal Assignment |
|---|---|---|
| ¹H NMR | δ 6.2–6.5 ppm | Vinyl proton on the cyclopentenone ring |
| ¹H NMR | δ 1.8–2.1 ppm | Methyl group protons |
| ¹³C NMR | ~200 ppm | Carbonyl carbon (C=O) |
| ¹³C NMR | ~90 ppm | Brominated carbon (C-Br) |
| IR Spectroscopy | ~1700 cm⁻¹ | C=O stretch |
| IR Spectroscopy | ~550 cm⁻¹ | C-Br stretch |
Mechanistic Calculations of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying intermediates, and calculating the energies of transition states. nih.gov This approach provides a detailed, step-by-step understanding of how a chemical transformation occurs.
For this compound, mechanistic calculations can be applied to various reactions:
Nucleophilic Substitution : The displacement of the bromine atom by a nucleophile is a key reaction. DFT calculations can model the reaction pathway, determining whether it proceeds via an addition-elimination mechanism or another route. The calculations would involve locating the transition state structure and determining the activation energy barrier, which governs the reaction rate.
Oxidation Reactions : In oxidation processes, the compound can undergo electrophilic attack. Computational modeling can help to understand the regioselectivity of the attack and the subsequent steps leading to the final products, such as carboxylic acids or ketones.
Cycloaddition Reactions : Cyclopentenones are valuable synthons in cycloaddition reactions. acs.org Theoretical calculations can predict the feasibility, stereoselectivity, and regioselectivity of reactions like Diels-Alder or Michael additions by comparing the activation energies of different possible pathways.
By modeling these pathways, chemists can rationalize experimentally observed product distributions and predict the outcomes of new, untested reactions, thereby guiding synthetic efforts.
Computer-Assisted Structure Elucidation (CASE) from Spectral Data
Computer-Assisted Structure Elucidation (CASE) is a methodology that utilizes software to determine the chemical structure of an unknown compound based on its spectroscopic data. acdlabs.com This approach integrates various data sources, primarily NMR and mass spectrometry, to generate and rank possible candidate structures. acdlabs.comdokumen.pub
The process for this compound would typically involve the following steps:
Data Input : The molecular formula (C₆H₇BrO), derived from high-resolution mass spectrometry, is entered into the CASE software. scbt.com
Spectral Analysis : Experimental 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are provided. The software analyzes these spectra to identify key structural fragments and connectivity. For instance, an HMBC correlation between the methyl protons and the C2 and C3 carbons would be crucial evidence.
Structure Generation : Using the molecular formula and the identified structural fragments, the CASE algorithm generates a complete set of all possible isomers. acdlabs.com
Ranking and Verification : The generated candidate structures are then ranked. This is often achieved by predicting the NMR spectra for each candidate and comparing them to the experimental data. acdlabs.com The structure with the best fit is proposed as the correct one. Additional data, such as MS fragmentation patterns or IR frequencies, can be used to further refine the ranking and confirm the final structure. acdlabs.com
The development of 2D NMR experiments in the 1990s significantly enhanced the power of CASE systems, providing the detailed connectivity information necessary to solve complex structures. acdlabs.com
Future Research Directions and Emerging Applications
Development of Novel Stereoselective Synthetic Routes
While methods for synthesizing cyclopentenones are well-established, the development of routes to produce specific stereoisomers (enantiomers) of substituted cyclopentenones remains a significant area of research. acs.org Chiral cyclopentenones are critical precursors in the asymmetric synthesis of complex, biologically active molecules. acs.orgacs.org Future work on 2-Bromo-3-methyl-2-cyclopenten-1-one could focus on adapting established stereoselective strategies to control its three-dimensional structure, which is crucial for applications in pharmacology and materials science.
Key strategies that could be explored include:
Resolution via Chemical Derivatization : This method involves reacting the racemic cyclopentenone with a chiral resolving agent to form a mixture of diastereomers, which can be separated physically. Subsequent chemical transformation can then remove the chiral auxiliary to yield the pure enantiomer. acs.org
Enzymatic Resolution : A highly effective method that utilizes the high enantioselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. acs.org This approach offers the benefits of mild reaction conditions, high selectivity, and lower environmental impact. acs.org
Asymmetric Catalysis : The use of chiral catalysts (metal-based or organocatalytic) in reactions like the Pauson-Khand reaction or Nazarov cyclization can directly produce an enantiomerically enriched cyclopentenone product from achiral starting materials. wikipedia.orgacs.org
Table 1: Overview of General Stereoselective Strategies for Cyclopentenone Synthesis
| Synthesis Strategy | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| Chemical Derivatization | Formation of separable diastereomers using a chiral auxiliary. | Established and widely applicable. | Can be used on the cyclopentenone itself or a racemic precursor. acs.org |
| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively transform one enantiomer. | High enantioselectivity, mild conditions, low toxicity. acs.org | Particularly valuable for producing hydroxylated cyclopentenones used in prostanoid synthesis. acs.org |
| Asymmetric Catalysis | Direct synthesis of chiral products using chiral catalysts. | High efficiency and atom economy. | Methods include Pauson-Khand reaction, Nazarov cyclization, and organocatalyzed reactions. acs.org |
Exploration of Organocatalytic and Biocatalytic Transformations
Organocatalysis and biocatalysis represent modern frontiers in sustainable chemistry. Applying these methodologies to this compound could unlock novel reaction pathways and products.
Organocatalysis : The use of small organic molecules as catalysts offers an alternative to traditional metal-based catalysts. For cyclopentenone systems, organocatalysts have been used effectively in asymmetric Michael additions and other tandem reactions. thieme-connect.com Future research could explore the use of iminium ion or N-heterocyclic carbene (NHC) catalysis to functionalize the ring of this compound in a highly controlled and enantioselective manner. thieme-connect.com
Biocatalysis : As mentioned, enzymes can perform highly selective transformations. acs.org Beyond resolution, enzymes could be used to catalyze specific modifications on the this compound scaffold. This could involve, for example, stereoselective reduction of the ketone or alkene, or other functional group interconversions under mild, aqueous conditions.
Deeper Elucidation of Biological Activation Mechanisms at the Molecular Level
The cyclopentenone ring is a structural motif in many biologically active compounds known to possess anti-inflammatory, antiviral, and anticancer properties. acs.org The reactivity of the α,β-unsaturated carbonyl group is often key to their biological function. Future investigations should aim to understand how this compound interacts with biological systems at the molecular level.
This research could involve:
Target Identification : Identifying the specific enzymes or receptors with which the compound interacts. digitellinc.com
Mechanism of Action Studies : Determining how the compound exerts its biological effects. This could involve covalent modification of protein targets through its reactive enone system or competitive inhibition.
Computational Modeling : Employing molecular docking studies to predict binding affinities and modes of interaction with potential biological targets, such as kinases or other enzymes. This approach can guide experimental work and help rationalize observed biological activity.
Design and Synthesis of Derivatives for Mechanistic Probes
This compound is a valuable synthetic building block. acs.org By systematically modifying its structure, a library of derivatives can be created to serve as mechanistic probes for both chemical reactions and biological pathways.
Potential derivative designs include:
Replacing the Bromine Atom : Substituting the bromine with other halogens (chlorine, iodine) or functional groups (e.g., thiols, azides) would modulate the reactivity of the double bond and could be used to probe the role of the halogen in a given reaction.
Modifying the Methyl Group : Altering the size or electronic nature of the C3-substituent could provide insight into steric and electronic effects governing its reactivity.
Adding Reporter Tags : Incorporating fluorescent tags or affinity labels onto the cyclopentenone core would enable researchers to visualize the compound's localization within cells or to isolate its binding partners.
Integration into Materials Science Research
While a nascent field for this specific molecule, the integration of cyclopentenone derivatives into materials science is a promising future direction. The inherent reactivity of the core structure allows it to be used as a monomer or a functional unit within larger polymeric systems.
Emerging applications in this area include:
Polymer Synthesis : Recent studies have shown that cyclopentenone and its substituted analogues can undergo catalytic polymerization to create novel poly(cyclopentenone) materials. digitellinc.com These polymerizations, often catalyzed by sustainable and earth-abundant metals like aluminum, can produce materials whose properties (e.g., solubility) can be tuned. digitellinc.com The carbonyl groups on the resulting polymer can be further modified, opening a pathway to new functional materials. digitellinc.com
Photoinitiators : Benzylidene cyclopentanone (B42830) derivatives have been successfully used as photoinitiators for two-photon polymerization. mdpi.com This technique allows for the precise, 3D fabrication of microstructures. mdpi.com Developing derivatives of this compound for this purpose could lead to new photocompositions for advanced manufacturing and lithography. mdpi.com
Functional Polymers : Polymers containing cyclopentanone structures, such as poly(9-fluorenone), are being investigated for their electronic properties. google.com The synthesis of polymers incorporating the this compound unit could lead to new materials with unique optical or conductive characteristics.
Compound Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 80963-36-6 | google.comrsc.org |
| Molecular Formula | C₆H₇BrO | google.comrsc.org |
| Molecular Weight | 175.02 g/mol | google.comrsc.org |
| Appearance | Solid | rsc.org |
| Melting Point | 53-56 °C (lit.) | rsc.org |
| SMILES | CC1=C(Br)C(=O)CC1 | rsc.org |
| InChI Key | MXQAQVMJIDGQDO-UHFFFAOYSA-N | rsc.org |
Table 3: Chemical Compounds Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 80963-36-6 | C₆H₇BrO |
| Jasmone | 488-10-8 | C₁₁H₁₆O |
| 2-Cyclopenten-1-one | 930-30-3 | C₅H₆O |
| Poly(9-fluorenone) | Not available | (C₁₃H₈O)n |
Q & A
Q. Table 1: Comparison of Bromination Methods
| Reagent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Br₂ | FeCl₃ | 78 | 95 | |
| NBS | AlCl₃ | 85 | 98 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for a vinyl proton signal at δ 6.2–6.5 ppm (cyclopentenone ring) and methyl group resonance at δ 1.8–2.1 ppm .
- ¹³C NMR : The carbonyl carbon appears at ~200 ppm, with brominated carbon at ~90 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 175 (M⁺) with isotopic patterns confirming bromine .
Note : X-ray crystallography (e.g., as in for analogous brominated ketones) can resolve structural ambiguities.
Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model:
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Validation : Compare computed results with experimental data (e.g., reaction yields under varying conditions).
Advanced: How can researchers resolve contradictions in reported reaction outcomes involving this compound?
Methodological Answer:
- Root-Cause Analysis :
- Data Triangulation : Cross-reference NMR, IR, and MS data to confirm product identity .
- Reproducibility Protocols : Standardize reaction scales, quenching methods, and purification steps .
Case Study : Discrepancies in yields (e.g., 70% vs. 85%) may arise from variations in catalyst loading or solvent drying.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for bromination steps .
- Spill Management : Neutralize bromine residues with Na₂CO₃ solution .
- Waste Disposal : Collect halogenated waste in sealed containers for incineration .
Advanced: What strategies enhance regioselectivity in derivatizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
